molecular formula C15H21N5O2S B12266460 N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B12266460
M. Wt: 335.4 g/mol
InChI Key: ZOXQABGASPJDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound with a molecular formula of C15H21N5O2S and a molecular weight of 335.4 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidinyl and cyclopropanesulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the synthesis may involve the use of methyl ketones, which undergo a two-step sequence to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of industrial organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a fluorescent probe for imaging applications.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer therapeutics, where it may serve as a biomarker for lipid droplets in cancer cells.

    Industry: Its unique chemical properties make it valuable for material science applications, such as the development of functional materials.

Mechanism of Action

The mechanism of action of N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, altering their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their optical properties and applications in bioimaging.

    Pyrazolo[3,4-d]pyrimidines: These compounds have been studied for their inhibitory activity against various enzymes and proteins.

Uniqueness

N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C15H21N5O2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H21N5O2S/c1-11-10-14-15(16-6-9-20(14)17-11)19-7-4-12(5-8-19)18-23(21,22)13-2-3-13/h6,9-10,12-13,18H,2-5,7-8H2,1H3

InChI Key

ZOXQABGASPJDES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)NS(=O)(=O)C4CC4

Origin of Product

United States

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